molecular formula C11H4Br2N2O B3283733 2,7-Dibromo-4,5-diazafluoren-9-one CAS No. 77213-41-3

2,7-Dibromo-4,5-diazafluoren-9-one

Cat. No. B3283733
CAS RN: 77213-41-3
M. Wt: 339.97 g/mol
InChI Key: VJJFFJKBCKNOLZ-UHFFFAOYSA-N
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Description

2,7-Dibromo-4,5-diazafluoren-9-one, also known as DBDFO, is a synthetic compound that has been widely used in scientific research. It is a highly reactive and versatile reagent that has found applications in various fields, including organic synthesis, biochemistry, and materials science. In

Scientific Research Applications

Organic Semiconductors

2,7-Dibromo-4,5-diazafluoren-9-one has been utilized in the synthesis and self-assembly of diazafluorenone-based donor–acceptor organic semiconductors. These molecules exhibit solvent-dependent fluorescence and excellent self-assembly behaviors, particularly at the solid–liquid interface, as observed through scanning tunneling microscopy (STM) (Li et al., 2012).

Antimicrobial Activity

In the field of antimicrobial research, bis 4,5-diazafluoren-9-one silver(I) nitrate has been synthesized and demonstrated significant broad-spectrum activity against various resistant clinical isolates, including both Gram-positive and Gram-negative bacteria. This compound also showed promise in applications like hydrogel loading, DNA coupling, and anti-bacterial screening (Massoud et al., 2011).

Organic Light-Emitting Devices

2,7-Dibromo-4,5-diazafluoren-9-one has been employed in the development of ambipolar host materials for blue phosphorescent organic light-emitting devices (PHOLEDs). These materials have shown high performance in terms of efficiency, stability, and low efficiency roll-off, making them valuable in the field of electronic devices (Zheng et al., 2012).

Coordination Chemistry

The coordination chemistry of 2,7-Dibromo-4,5-diazafluoren-9-one and its derivatives have been explored extensively, particularly in relation to metal complexes. These studies have opened pathways for applications in catalysis, photochemistry, photophysics, and bioinorganic chemistry (Annibale & Song, 2016).

Polymer Science

In the field of polymer science, 2,7-Dibromo-4,5-diazafluoren-9-one has been integral in the synthesis of high glass-transition temperature poly(ether imide)s. These polymers have demonstrated good solubility, optical transparency, and thermal stability, suggesting potential applications in high-performance materials (Li et al., 2014).

properties

IUPAC Name

5,11-dibromo-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4Br2N2O/c12-5-1-7-9(14-3-5)10-8(11(7)16)2-6(13)4-15-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJFFJKBCKNOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)C3=C2N=CC(=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibromo-4,5-diazafluoren-9-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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